molecular formula C12H18ClNO B13589619 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride CAS No. 66692-26-0

2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride

Cat. No.: B13589619
CAS No.: 66692-26-0
M. Wt: 227.73 g/mol
InChI Key: RSLCSYFRULCSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or sodium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction results in the formation of an amine.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

66692-26-0

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H

InChI Key

RSLCSYFRULCSIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.